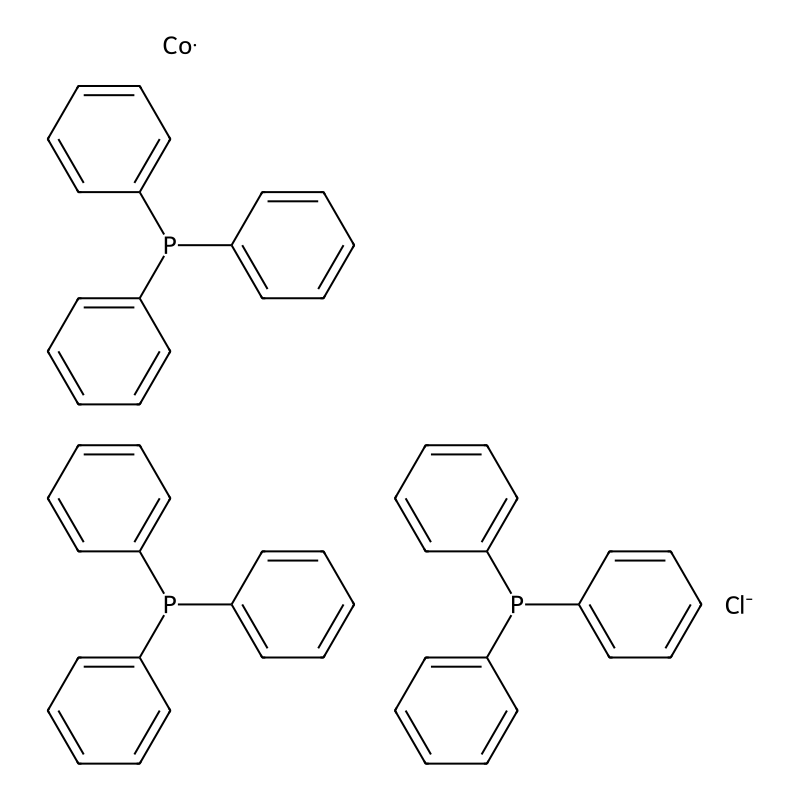

Chlorotris(triphenylphosphine)cobalt(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reductive Coupling of Benzylic Halides

Scientific Field: Organic Chemistry

Summary of Application: Chlorotris(triphenylphosphine)cobalt(I) is used as an effective agent for the reductive coupling of benzylic halides.

Radical Dimerization of Halogenated Organic Molecules

Summary of Application: Chlorotris(triphenylphosphine)cobalt(I) is used as a stoichiometric reducing agent in the radical dimerization of halogenated organic molecules

Synthesis of Various Cobalt(I) Complexes

Scientific Field: Inorganic Chemistry

Summary of Application: Chlorotris(triphenylphosphine)cobalt(I) is often used as the starting material in the synthesis of various cobalt(I) complexes.

Reductive Coupling of Halogenated Organic Molecules

Chlorotris(triphenylphosphine)cobalt(I) is a coordination complex with the formula and a molecular weight of approximately 881.24 g/mol. This compound typically appears as a brown or blue powder and has a melting point range of 135-139 °C . The cobalt center in this complex is in the +1 oxidation state, which is significant for its reactivity and catalytic properties. Chlorotris(triphenylphosphine)cobalt(I) is known for its role as a catalyst in various organic transformations, particularly those involving nucleophilic substitution reactions.

Chlorotris(triphenylphosphine)cobalt(I) should be handled with care in a fume hood due to the following hazards:

- Air and Moisture Sensitivity: The compound readily oxidizes in air and moisture, releasing toxic phosphine gas (PH3) [].

- Toxicity: Data on the specific toxicity of CoCl(PPh3)3 is limited, but cobalt compounds can be harmful if inhaled or ingested. Standard laboratory safety practices for handling chemicals should be followed.

- Nucleophilic Reactions: It acts as a strong nucleophile, reacting with alkyl acyl halides and other electrophiles .

- Conversion of Bromohydrins: This compound can convert bromohydrins into ketones when reacted with amines or olefins, demonstrating its utility in organic synthesis .

- Olefination Reactions: It is employed in cobalt(I)-catalyzed olefination reactions, where it facilitates the reaction of alkylzinc reagents with aryl aldehydes, yielding olefins .

Chlorotris(triphenylphosphine)cobalt(I) can be synthesized through several methods:

- Reaction with Cobaltous Chloride: A common method involves reacting cobaltous chloride hexahydrate with triphenylphosphine in ethanol under nitrogen atmosphere. The reaction typically produces a blue solution that transitions to green upon the addition of sodium borohydride, leading to the formation of chlorotris(triphenylphosphine)cobalt(I) as a precipitate .

- Mechanistic Investigations: Detailed mechanistic studies have been conducted to optimize the synthesis conditions and understand the formation pathways of this complex, which can also involve varying solvents and temperatures to influence yield and purity .

Chlorotris(triphenylphosphine)cobalt(I) is primarily used as a catalyst in organic reactions. Its applications include:

- Hydrogenation Reactions: It serves as a homogeneous catalyst for hydrogenation processes, facilitating the conversion of alkenes to alkanes .

- Dimerization Reactions: The compound is involved in hydrodimerization reactions where it aids in forming larger molecular structures from smaller ones.

- Organic Synthesis: Its ability to facilitate nucleophilic substitutions makes it valuable for synthesizing complex organic molecules.

Interaction studies involving chlorotris(triphenylphosphine)cobalt(I) focus on its reactivity with various substrates and its role as a catalyst. These studies highlight its ability to engage with different electrophiles and nucleophiles, demonstrating its versatility in organic synthesis. Additionally, research into its stability under various conditions provides insights into how it can be effectively utilized in synthetic pathways without significant degradation.

Chlorotris(triphenylphosphine)cobalt(I) shares similarities with other cobalt complexes but possesses unique characteristics that differentiate it:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Cobalt(II) Acetate | Commonly used in organic synthesis but less reactive than cobalt(I) complexes. | |

| Cobalt(II) Chloride | More stable but less versatile than cobalt(I) complexes like chlorotris(triphenylphosphine)cobalt(I). | |

| Bis(triphenylphosphine)cobalt(II) Chloride | Similar ligand environment but operates under different oxidation states. |

Chlorotris(triphenylphosphine)cobalt(I) is unique due to its monovalent nature and strong nucleophilic character, making it particularly effective for catalyzing specific reactions that other cobalt complexes may not facilitate as efficiently.

GHS Hazard Statements

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant